CID 16219533

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

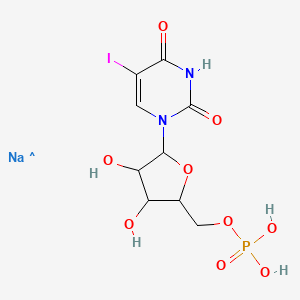

化合物“CID 16219533”は、5-ヨードウリジン5'-モノリン酸ナトリウム塩として知られています。これは、ウリジン塩基が5位でヨウ素化されたヌクレオチド類似体です。この化合物は主に生化学研究で使用されており、核酸相互作用や酵素的プロセスの研究に応用されています。

準備方法

合成経路と反応条件: 5-ヨードウリジン5'-モノリン酸ナトリウム塩の合成は、一般的にウリジンモノリン酸のヨウ素化を含みます。プロセスは、リボース部分のヒドロキシル基の保護から始まり、その後、ウラシル環の5位での選択的ヨウ素化が続きます。最後のステップでは、脱保護して所望の化合物を得ます。

工業生産方法: この化合物の工業生産は、同様の合成経路に従いますが、より大規模に行われます。プロセスは、収率と純度を高めるために最適化されており、結晶化やクロマトグラフィーなどの高度な精製技術を組み込み、不純物の除去を保証しています。

反応の種類:

酸化: 5-ヨードウリジン5'-モノリン酸ナトリウム塩は、特にヨウ素化された位置で酸化反応を受ける可能性があります。

置換: ヨウ素原子は、適切な条件下で他の求核試薬と置換できます。

加水分解: リン酸エステル結合は、酸性または塩基性条件下で加水分解することができます。

一般的な試薬と条件:

酸化: 過酸化水素や他の酸化剤などの試薬。

置換: チオールやアミンなどの求核試薬。

加水分解: 酸性または塩基性溶液。

主な生成物:

酸化: 生成物には、ヨウ素化ウラシル誘導体などが含まれます。

置換: さまざまな置換ウリジンモノリン酸誘導体。

加水分解: 遊離ウリジンと無機リン酸。

4. 科学研究への応用

5-ヨードウリジン5'-モノリン酸ナトリウム塩は、科学研究、特に以下のような分野で広く使用されています。

化学: 核酸相互作用と修飾を研究するためのプローブとして。

生物学: RNAおよびDNA合成と機能の調査。

産業: さまざまな生化学アッセイと診断ツールのための修飾ヌクレオチドの合成に使用。

科学的研究の応用

5-Iodouridine 5′-monophosphate sodium salt is widely used in scientific research, particularly in the fields of:

Chemistry: As a probe to study nucleic acid interactions and modifications.

Biology: In the investigation of RNA and DNA synthesis and function.

Industry: Used in the synthesis of modified nucleotides for various biochemical assays and diagnostic tools.

作用機序

この化合物は、核酸に取り込まれることで作用を発揮し、ヨウ素原子は核酸の構造と機能に影響を与える可能性があります。これは、ポリメラーゼ活性や核酸結合などの酵素的プロセスに影響を与える可能性があります。分子標的は、核酸代謝に関与するさまざまな酵素を含み、影響を受ける経路は核酸合成と修復に関連しています。

類似化合物:

- 5-ブロモウリジン5'-モノリン酸ナトリウム塩

- 5-フルオロウリジン5'-モノリン酸ナトリウム塩

- 5-クロロウリジン5'-モノリン酸ナトリウム塩

比較: 5-ヨードウリジン5'-モノリン酸ナトリウム塩は、ヨウ素原子の存在によりユニークです。ヨウ素原子は、臭素、フッ素、塩素と比較して原子半径が大きく、電子特性が異なります。これは、核酸や酵素との反応性や相互作用が異なり、特定の生化学的研究にとって貴重なツールになります。

類似化合物との比較

- 5-Bromouridine 5′-monophosphate sodium salt

- 5-Fluorouridine 5′-monophosphate sodium salt

- 5-Chlorouridine 5′-monophosphate sodium salt

Comparison: 5-Iodouridine 5′-monophosphate sodium salt is unique due to the presence of the iodine atom, which has a larger atomic radius and different electronic properties compared to bromine, fluorine, and chlorine. This can result in different reactivity and interactions with nucleic acids and enzymes, making it a valuable tool for specific biochemical studies.

特性

分子式 |

C9H12IN2NaO9P |

|---|---|

分子量 |

473.07 g/mol |

InChI |

InChI=1S/C9H12IN2O9P.Na/c10-3-1-12(9(16)11-7(3)15)8-6(14)5(13)4(21-8)2-20-22(17,18)19;/h1,4-6,8,13-14H,2H2,(H,11,15,16)(H2,17,18,19); |

InChIキー |

MPQNAFHSIXBMRA-UHFFFAOYSA-N |

正規SMILES |

C1=C(C(=O)NC(=O)N1C2C(C(C(O2)COP(=O)(O)O)O)O)I.[Na] |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。